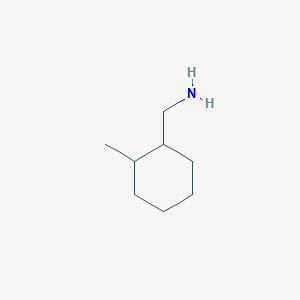

(2-Methylcyclohexyl)methanamine

Cat. No. B1369955

Key on ui cas rn:

40015-91-6

M. Wt: 127.23 g/mol

InChI Key: YNCOJHDAHDQVOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05932744

Procedure details

In a 3-liter GL autoclave fitted with a electromagnetic stirrer are added 129 g of isoindoline, 516 g of 50% water-containing tert-butyl alcohol and 26 g of 5% ruthenium-carbon catalyst (50% water-containing). The reaction mixture is subjected to a hydrogen-pressure of 30 kg/cm2 and a temperature of 130° C. After a 6 hour hydrogen introduction, the drop in the rate of the hydrogen-absorption is observed, at this point the introduction of hydrogen is ceased to terminate the reaction. After the termination of reaction, the catalyst is filtered out from the reacted solution. By the result of the capillary chromatographic analysis, the yield of cis-hexahydroisoindoline is 96.0%. In addition, 0.1% of trans-hexahydroisoindoline and 3.8% of 2-methylcyclohexylmethylamine is formed. After concentrating the reacted solution, the residue is purified by distillation to give 123.2 g of cis-hexahydroisoindoline (yield 91%).

Yield

0.1%

Yield

3.8%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.O.[H][H].[CH2:13]1[C@@H:21]2[C@@H:16]([CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:15][NH:14]1>[C].[Ru].C(O)(C)(C)C>[CH2:1]1[C@H:9]2[C@@H:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][NH:2]1.[CH3:15][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH:21]1[CH2:13][NH2:14] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

129 g

|

|

Type

|

reactant

|

|

Smiles

|

C1NCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

516 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1NC[C@@H]2CCCC[C@H]12

|

Step Five

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Ru]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3-liter GL autoclave fitted with a electromagnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the drop in the rate of the hydrogen-absorption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the termination of reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst is filtered out from the reacted solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

By the result of the capillary chromatographic analysis

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1NC[C@@H]2CCCC[C@@H]12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.1% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(CCCC1)CN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 3.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |